![molecular formula C9H10BrNO B13055483 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic organic compound characterized by a fused furo-pyridine ring system with a bromine atom at the 6-position and two methyl groups at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves the following steps:
Formation of the Furo-Pyridine Ring System: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan derivatives.
Methylation: The methyl groups at the 1-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furo-pyridine ring system.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
科学的研究の応用
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen atom, having a methyl group instead.
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen substitution at the 6-position.
Uniqueness
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications where halogenated derivatives are required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
6-bromo-1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10BrNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3 |
InChIキー |
DPLGJWNOSFOFEG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC(=NC=C2CO1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

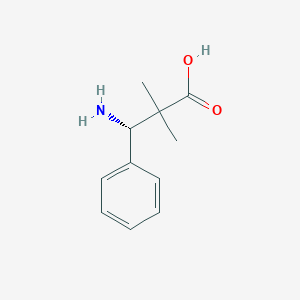
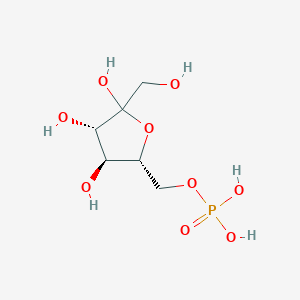
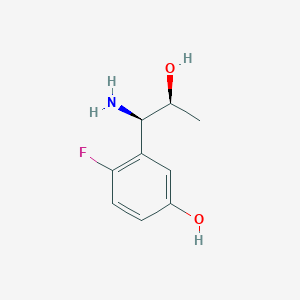
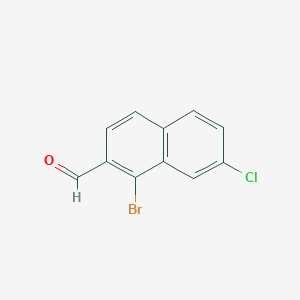
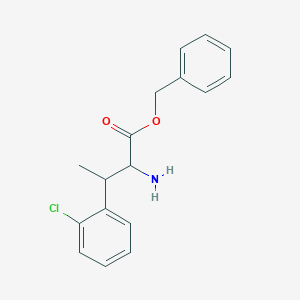
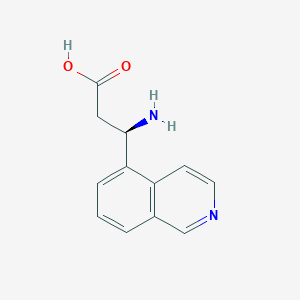
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
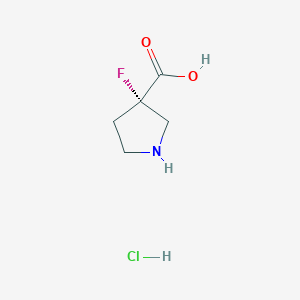
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
